2'-Chloroacetanilide

Description

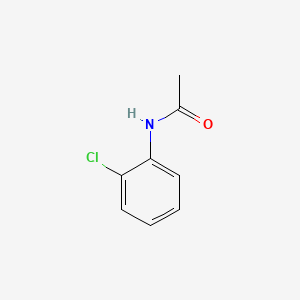

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVQTRVKSOEHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060200 | |

| Record name | Acetamide, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | o-Chloroacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL, MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE, VERY SOL IN ETHER, HOT BENZENE | |

| Record name | O-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000963 [mmHg] | |

| Record name | o-Chloroacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM DIL ACETIC ACID | |

CAS No. |

533-17-5 | |

| Record name | N-(2-Chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chloroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20C42PA69Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88 °C | |

| Record name | O-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2'-Chloroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2'-Chloroacetanilide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of key processes and relationships.

Core Properties of this compound

This compound, also known as N-(2-chlorophenyl)acetamide, is an aromatic amide that serves as a valuable chemical intermediate. Its properties are summarized in the tables below.

Table 1: General and Identification Properties

| Property | Value |

| IUPAC Name | N-(2-chlorophenyl)acetamide |

| Synonyms | o-Chloroacetanilide, N-Acetyl-o-chloroaniline |

| CAS Number | 533-17-5 |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| Appearance | White to pale brown or beige crystalline powder |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 84.5 - 90.5 °C[1][2] |

| Boiling Point | 325 °C (estimated)[3]; 306.5°C (rough estimate)[4] |

| Density | 1.1885 g/cm³ (rough estimate)[4] |

| Solubility | Practically insoluble in water[4][5]. Slightly soluble in water[3]. |

| Vapor Pressure | 0.0002 mmHg at 25 °C[3] |

| Partition Coefficient (log P) | 1.28[3], 1.63[5] |

| Stability | Stable under normal temperatures and pressures[3][6]. |

| Incompatibilities | Strong oxidizing agents[3][6]. |

| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and other irritating and toxic fumes upon combustion[3][6][7][8]. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Acetylation of 2-Chloroaniline

This protocol describes the synthesis of this compound via the acetylation of 2-chloroaniline using acetic anhydride.

Materials:

-

2-Chloroaniline

-

Acetic Anhydride

-

Glacial Acetic Acid (optional, as solvent)

-

Sodium Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Water (deionized)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution of Amine: In a round-bottom flask, dissolve 2-chloroaniline in a minimal amount of water and a stoichiometric amount of concentrated HCl to form the hydrochloride salt, which is more soluble in water. An alternative is to dissolve the aniline directly in glacial acetic acid[9].

-

Preparation of Acetylating Mixture: In a separate beaker, dissolve a slight molar excess of sodium acetate in water. To this solution, add a slight molar excess of acetic anhydride[10]. The sodium acetate acts as a base to neutralize the HCl formed during the reaction and to deprotonate the anilinium hydrochloride, liberating the free amine to act as a nucleophile[10].

-

Acetylation Reaction: Cool the 2-chloroaniline hydrochloride solution in an ice bath. Slowly add the acetic anhydride-sodium acetate mixture to the cooled aniline solution with continuous stirring[3]. A white precipitate of this compound should form.

-

Reaction Completion and Isolation: Allow the reaction to stir in the ice bath for approximately 30 minutes to an hour to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel[3].

-

Washing: Wash the collected solid with cold water to remove any unreacted starting materials and salts[5].

-

Purification by Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of a suitable solvent (e.g., ethanol-water mixture) and heat until the solid dissolves completely[11]. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent[12][13].

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Analytical Protocols

1. Purity Assessment by Gas Chromatography (GC)

This method provides a general framework for assessing the purity of synthesized this compound.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Capillary Column: A polar column, such as a DB-Wax or similar polyethylene glycol phase, is suitable (e.g., 15 m x 0.53 mm ID, 1.0 µm film thickness)[14].

GC Conditions:

-

Carrier Gas: Helium or Hydrogen[15].

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100-150 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to 240-260 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a solution of the dried this compound product in a suitable solvent (e.g., ethyl acetate or methanol) at a concentration of approximately 1 mg/mL.

Analysis:

-

Inject the sample solution into the GC. The purity is determined by the peak area percentage method, where the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram[16].

2. Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) detector.

-

Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape and MS compatibility) is typically used[1].

-

Start with a lower concentration of acetonitrile (e.g., 30-40%) and increase to a higher concentration (e.g., 90-95%) over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 240 nm), or by MS.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or acetonitrile to a concentration of about 0.1 mg/mL.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Chemical Relationships of this compound

This diagram shows the key chemical relationships involving this compound, including its precursors and decomposition products.

Caption: Synthesis precursors and thermal decomposition products of this compound.

References

- 1. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Chloroacetanilide herbicide-induced rat enterochromaffin cell tumors: a case study within the context of the IPCS framework, for analyzing the relevance of a cancer mode of action for humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. cerritos.edu [cerritos.edu]

- 13. youtube.com [youtube.com]

- 14. japsonline.com [japsonline.com]

- 15. gcms.cz [gcms.cz]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

In-Depth Technical Guide: 2'-Chloroacetanilide (CAS 533-17-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Chloroacetanilide (CAS 533-17-5), also known as N-(2-chlorophenyl)acetamide. It covers its physicochemical properties, synthesis and purification protocols, toxicological profile, and known biological activities. This document is intended to serve as a key resource for professionals in research and development.

Physicochemical Properties

This compound is a beige to light brown crystalline powder.[1][2] It is characterized by its limited solubility in water but is soluble in various organic solvents.[3] Key quantitative properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 533-17-5 | [4] |

| Molecular Formula | C₈H₈ClNO | [4] |

| Molecular Weight | 169.61 g/mol | [4] |

| Appearance | Beige to slight brown crystalline powder | [1] |

| Melting Point | 85 - 90 °C | [5][6] |

| Boiling Point | 306.5°C (rough estimate) | [6] |

| Water Solubility | Practically insoluble | [3][7] |

| LogP | 1.63 | [8] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the N-acetylation of 2-chloroaniline.

Experimental Protocol: Synthesis

A standard method for synthesis is the reaction of 2-chloroaniline with chloroacetyl chloride in the presence of a mild base to neutralize the HCl byproduct.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.

-

Addition of Acetylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloroaniline) is consumed.

-

Workup: Upon completion, wash the reaction mixture sequentially with water, a mild acid (e.g., 1M HCl) to remove excess amine, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization, typically from an ethanol/water solvent system.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to completely dissolve the solid.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.

-

Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Cold Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.

-

Drying: Dry the crystals in a vacuum oven or air dry to a constant weight. The purity can be assessed by melting point determination.

Toxicological Profile

This compound is classified as a hazardous substance. It is known to cause skin, eye, and respiratory irritation.[9] It may also cause an allergic skin reaction (sensitization).[9]

| Hazard Statement | GHS Classification | Reference |

| Causes skin irritation | Skin Corrosion/Irritation Category 2 | [8] |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation Category 2 | [8] |

| May cause respiratory irritation | STOT SE Category 3 | [8] |

| May cause an allergic skin reaction | Skin Sensitization Category 1 | [9] |

Quantitative Toxicity Data

| Test | Species | Route | Value | Reference Compound | Reference |

| LD50 | Rat | Oral | 138 mg/kg | 2-Chloroacetamide | [5][10] |

| LD50 | Mouse | Oral | 155 mg/kg | 2-Chloroacetamide | [5] |

Biological Activity and Mechanism of Action

The biological activity of this compound and related compounds is primarily linked to their electrophilic nature, which allows them to react with biological nucleophiles.

Mechanism of Action: Protein Alkylation

A key mechanism of toxicity and biological activity for chloroacetanilide compounds is through the covalent modification of proteins. The electrophilic carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack by amino acid residues in proteins, particularly the thiol group of cysteine. This alkylation can lead to protein misfolding, loss of function, and cellular stress.[7]

Enzyme Inhibition

This compound has been reported to exhibit relatively weak inhibitory activity against choline acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine.[8] While weak, this interaction suggests a potential for interference with cholinergic signaling pathways, a common area of investigation in drug development for neurological disorders.

Metabolism

The primary metabolic pathway for chloroacetanilide herbicides, a class to which this compound belongs, is Phase II detoxification via glutathione conjugation.[4][6][7] This reaction is catalyzed by glutathione S-transferase (GST) enzymes.

The nucleophilic thiol group of glutathione attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. This results in the formation of a more water-soluble and less toxic glutathione conjugate, which can be further metabolized and excreted from the body. The metabolism of the parent amine, 2-chloroaniline, has been shown to proceed through para-hydroxylation followed by sulfation or glucuronidation.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. RTECS NUMBER-AE1000000-Chemical Toxicity Database [drugfuture.com]

- 3. Characterization of a chloroacetanilide derivative in a chronic oral toxicology study in rats - Beloedova - Toxicological Review [rjsocmed.com]

- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

An In-depth Technical Guide to the Synthesis of 2'-Chloroacetanilide from 2-Chloroaniline

Introduction

2'-Chloroacetanilide is a significant chemical intermediate, primarily utilized in the synthesis of high-quality organic pigments and other fine chemicals.[1] Its molecular structure allows it to be a crucial component in the manufacturing of azo pigments, such as Pigment Yellow 3, 63, and 168, which are widely used in plastics, inks, and coatings.[1] The synthesis of this compound is a fundamental N-acetylation reaction, a common transformation in organic chemistry for protecting amine groups or for the synthesis of amide-containing target molecules.[2][3] This guide provides a comprehensive overview of the synthesis of this compound from 2-chloroaniline, detailing reaction mechanisms, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development and chemical manufacturing.

Reaction Mechanism and Principles

The synthesis of this compound from 2-chloroaniline involves the N-acetylation of the primary amine group of 2-chloroaniline. This reaction is typically achieved by treating 2-chloroaniline with an acetylating agent such as acetic anhydride or acetyl chloride.

When acetic anhydride is used, the reaction proceeds via nucleophilic attack of the nitrogen atom of the 2-chloroaniline on one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of a molecule of acetic acid, yielding the desired this compound. The reaction is often carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid formed and drive the reaction to completion.

Alternatively, when acetyl chloride is the acetylating agent, the reaction is more vigorous and produces hydrochloric acid as a byproduct.[3] A base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine, is required to neutralize the HCl.[3][4] Phase transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases.[3]

Chemical Reaction Pathway

Caption: Reaction pathway for the N-acetylation of 2-chloroaniline.

Experimental Protocols

Detailed below are various experimental procedures for the synthesis of this compound. These protocols are compiled from established chemical synthesis literature and offer different approaches to achieving the target molecule.

Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate

This method is a common and effective procedure for the acetylation of anilines.

-

Reagents:

-

2-Chloroaniline

-

Acetic Anhydride

-

Sodium Acetate

-

Concentrated Hydrochloric Acid

-

Water

-

-

Procedure:

-

Dissolve 2-chloroaniline in water and a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt, which is soluble in water.

-

Prepare a separate solution of sodium acetate in water.

-

To the solution of 2-chloroaniline hydrochloride, add acetic anhydride with vigorous stirring.

-

Immediately add the sodium acetate solution to the reaction mixture. The this compound will precipitate out of the solution as a white solid.[2]

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization, for example, from aqueous methanol or ethanol.

-

Protocol 2: Acetylation using Acetyl Chloride with a Base

This protocol utilizes the more reactive acetyl chloride and a base to neutralize the HCl byproduct.

-

Reagents:

-

2-Chloroaniline

-

Acetyl Chloride

-

Potassium Carbonate (K₂CO₃)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, optional)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloroaniline in the chosen solvent.

-

Add potassium carbonate (as a base) and a catalytic amount of a phase transfer catalyst if required.[3]

-

Stir the mixture at room temperature.

-

Slowly add acetyl chloride dropwise to the reaction mixture.

-

Continue stirring for the specified reaction time, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, pour the reaction mixture into crushed ice.[3]

-

The solid product that separates is collected by filtration, washed with water, and dried.[3]

-

Recrystallize the crude product from a suitable solvent like aqueous methanol to obtain pure this compound.[3]

-

General Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data from various synthetic approaches to this compound. This allows for a direct comparison of the efficiency and conditions of different protocols.

| Acetylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Acetic Anhydride | Sodium Acetate | Water/HCl | - | - | - | 87 | [2] |

| Acetyl Chloride | K₂CO₃ / TBAB | DMF | 10-15 min | Room Temp. | High | - | [3] |

| Chloroacetyl Chloride | Phosphate Buffer | Water | 20 min | Room Temp. | 90 | - | [5] |

| Acetic Anhydride | - | Acetic Acid | 30 min | 20°C | - | - | [6] |

| Trichloroisocyanuric acid | - | Anhydrous system | 4-6 h | 0-10°C then RT | >88 | - | [7] |

Note: Dashes (-) indicate that the specific data was not provided in the cited source.

Physical and Chemical Properties

-

Molecular Formula: C₈H₈ClNO[8]

-

Molecular Weight: 169.61 g/mol [8]

-

Appearance: White to pale brown crystals or powder.[9]

-

Melting Point: 88 - 90 °C[10]

-

Solubility: Slightly soluble in water, soluble in most organic solvents like alcohol, ether, and acetone.[10][11]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[10] In case of skin contact, immediately wash the affected area with soap and water.[10] For eye contact, flush with plenty of water for at least 15 minutes.[10] All waste materials should be disposed of in accordance with local, state, and federal regulations.[12]

The synthesis of this compound from 2-chloroaniline is a well-established and versatile chemical transformation. The choice of acetylating agent, solvent, and base can be tailored to specific laboratory or industrial requirements, with several methods providing high yields and purity. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals to effectively synthesize this important chemical intermediate. Proper safety precautions are essential when handling the reagents and the final product.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 7. CN112358413A - Preparation method of N-chloroacetanilide - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound(533-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

2'-Chloroacetanilide molecular structure and formula

An In-depth Technical Guide to 2'-Chloroacetanilide: Molecular Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amide. It details the molecular structure, chemical formula, and key physicochemical properties of the compound. Furthermore, this guide outlines a representative experimental protocol for its synthesis and includes spectroscopic data for its characterization. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed information on this compound.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name N-(2-chlorophenyl)acetamide, is an organic compound characterized by an acetamide group attached to a 2-chlorinated benzene ring.[1][2] The presence of the chlorine atom at the ortho position of the phenyl ring significantly influences its chemical reactivity and physical properties.

The molecular formula for this compound is C₈H₈ClNO.[1][2][3][4][5] Its structure consists of a central amide functional group linking an acetyl group (CH₃CO) to a 2-chlorophenyl amine. The key identifiers for this compound are listed in the table below.

| Identifier | Value |

| IUPAC Name | N-(2-chlorophenyl)acetamide |

| CAS Number | 533-17-5 |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| SMILES | CC(=O)NC1=CC=CC=C1Cl |

| InChI Key | KNVQTRVKSOEHPU-UHFFFAOYSA-N |

digraph "2_Chloroacetanilide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define atom nodes N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; O [label="O", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; Cl [label="Cl", fontcolor="#34A853"]; H1[label="H", fontcolor="#202124"]; H_methyl [label="H3", fontcolor="#202124"];

// Position nodes N [pos="0,0!"]; C1 [pos="-1.2,-0.5!"]; O [pos="-1.5,0.5!"]; C2 [pos="-2.2,-1.2!"]; H_methyl [pos="-2.5, -0.7!"]; C3 [pos="1.2,0!"]; C4 [pos="2.0,1.2!"]; C5 [pos="3.2,1.2!"]; C6 [pos="3.8,0!"]; C7 [pos="3.2,-1.2!"]; C8 [pos="2.0,-1.2!"]; Cl [pos="1.5, 2.4!"]; H1[pos="-0.3, 0.7!"];

// Define bonds edge [len=1.2]; N -- C1 [dir=none]; C1 -- O [label="=", dir=none]; C1 -- C2 [dir=none]; C2 -- H_methyl [dir=none, style=invis]; N -- C3 [dir=none]; N -- H1[dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- C7 [dir=none]; C7 -- C8 [dir=none]; C8 -- C3 [dir=none]; C4 -- Cl [dir=none];

// Benzene ring double bonds edge [style=dashed] C3 -- C8; C4 -- C5 [style=solid]; C6 -- C7 [style=solid]; }

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light beige crystalline powder.[4][6][7][8] It is practically insoluble in water but soluble in organic solvents.[5][7][8][9] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | White to light yellow/red powder/crystal | [5][8] |

| Melting Point | 88-90 °C | [5][7][8] |

| Boiling Point | ~306.5 - 325 °C (rough estimate) | [5][7][8] |

| Density | ~1.1885 g/cm³ (rough estimate) | [5][8] |

| Water Solubility | Practically insoluble | [5][6][8][9] |

| pKa | 14.19 ± 0.70 (Predicted) | [5][8] |

| LogP | 1.28 - 1.63 | [6][7][10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-acetylation of 2-chloroaniline. This can be achieved through the reaction of 2-chloroaniline with either acetyl chloride or acetic anhydride. The following is a representative protocol using acetyl chloride.

Materials:

-

2-Chloroaniline

-

Acetyl chloride

-

A suitable solvent (e.g., dichloromethane, ethyl acetate)

-

A weak base (e.g., triethylamine, sodium acetate)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Stirring and cooling apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 2-chloroaniline in the chosen solvent. Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reagents: Slowly add a stoichiometric equivalent of acetyl chloride to the cooled solution of 2-chloroaniline. To neutralize the HCl byproduct, a weak base such as triethylamine or sodium acetate is typically added.

-

Reaction Monitoring: Allow the reaction to stir at a low temperature for a designated period (e.g., 1-2 hours). The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove any excess acid, and finally with a brine solution.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a key analytical technique for confirming the structure of this compound. A ¹H NMR spectrum in deuterated chloroform (CDCl₃) would typically show the following characteristic signals:

-

A singlet corresponding to the methyl (CH₃) protons of the acetyl group, typically appearing around 2.2 ppm.[11]

-

A complex multiplet pattern in the aromatic region (around 7.0-8.3 ppm) corresponding to the four protons on the substituted benzene ring.[11]

-

A broad singlet for the amide (NH) proton, the chemical shift of which can be variable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

-

A strong absorption band for the C=O (carbonyl) stretching of the amide group, typically in the range of 1660-1690 cm⁻¹.

-

An N-H stretching band, usually appearing in the region of 3200-3400 cm⁻¹.

-

C-H stretching bands for the aromatic ring and the methyl group.

-

A C-Cl stretching band, which is typically found in the fingerprint region.

References

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. o-Chloroacetanilide [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 533-17-5 [chemicalbook.com]

- 5. This compound | 533-17-5 [chemicalbook.com]

- 6. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(533-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound CAS#: 533-17-5 [m.chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 2-chloroacetanilide [stenutz.eu]

- 11. Buy this compound | 533-17-5 [smolecule.com]

Solubility of 2'-Chloroacetanilide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Chloroacetanilide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and detailed experimental protocols for determining solubility.

Qualitative Solubility Profile

This compound, a derivative of acetanilide, is a crystalline solid that is sparingly soluble in water.[1][2][3] Its solubility in organic solvents is generally higher, with reports indicating that it is soluble in alcohols.[2] Further qualitative descriptions from various sources state that it is "very soluble in ether, hot benzene" and more soluble in benzene than its isomer, p-chloroacetanilide.[2] It is also reported to be practically insoluble in alkalies.[2]

Data on Solubility of this compound

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in methanol, ethanol, acetone, and toluene could not be located in publicly available scientific databases and journals. Researchers are advised to determine the solubility experimentally for their specific applications.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the desired accuracy, the amount of substance available, and the properties of the solute and solvent.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The amount of excess solid should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable membrane filter (e.g., a 0.22 µm PTFE filter for organic solvents). It is crucial to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness in a pre-weighed container. The mass of the remaining solid residue is then determined, and the solubility is calculated.

-

Spectrophotometry (UV-Vis): If this compound has a chromophore that absorbs in the UV-Vis region, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations. The absorbance of the saturated solution is then measured, and its concentration is determined from the calibration curve. The saturated solution may need to be diluted with the solvent to fall within the linear range of the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a solute. A calibration curve is generated by injecting known concentrations of this compound. The saturated solution is then injected, and the concentration is determined by comparing the peak area to the calibration curve.

-

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that relies on weighing the solute dissolved in a specific amount of solvent.

Methodology:

-

Sample Preparation: A known mass of the organic solvent is placed in a suitable container.

-

Dissolution: this compound is gradually added to the solvent with continuous stirring at a constant temperature until no more solute dissolves, and a small amount of excess solid remains.

-

Equilibration: The mixture is stirred for a sufficient time to ensure equilibrium is reached.

-

Filtration: The undissolved solid is filtered off, and the clear saturated solution is collected.

-

Evaporation and Weighing: A precisely weighed portion of the saturated solution is transferred to a pre-weighed evaporation dish. The solvent is carefully evaporated (e.g., in a fume hood or using a rotary evaporator).

-

Drying and Final Weighing: The dish containing the solid residue is dried to a constant weight in an oven at a temperature below the melting point of this compound.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent.

UV-Vis Spectrophotometric Method

This method is applicable if this compound exhibits significant absorbance in the ultraviolet or visible range of the electromagnetic spectrum.

Methodology:

-

Determination of λmax: A dilute solution of this compound in the chosen solvent is scanned using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent.

-

Generation of Calibration Curve: The absorbance of each standard solution is measured at the λmax. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. The plot should be linear and pass through the origin (or close to it). The equation of the line (y = mx + c) and the correlation coefficient (R²) are determined.

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared as described in the shake-flask method.

-

Measurement and Calculation: The saturated solution is filtered and, if necessary, diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is measured at the λmax. The concentration of the diluted solution is calculated using the equation of the calibration curve. The original concentration of the saturated solution is then determined by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of a solid compound in an organic solvent.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2'-Chloroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the melting and boiling points of 2'-Chloroacetanilide, complete with experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in drug discovery and chemical synthesis, where precise physicochemical data is paramount.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in the identification and purity assessment of a chemical compound. The following table summarizes the key physical constants of this compound.

| Physical Property | Value | Source(s) |

| Melting Point | 88-90 °C | [1] |

| 86-88 °C | [2][3] | |

| 84.5-90.5 °C | [4] | |

| Boiling Point | 306.5 °C (rough estimate) | [1] |

Experimental Protocols for Determination of Physicochemical Constants

Accurate and reproducible experimental methods are crucial for verifying the physical properties of a substance. Below are detailed protocols for the determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The following methods are commonly employed for this determination.[5]

1. Mel-Temp Apparatus Method:

The Mel-Temp apparatus provides a controlled and efficient method for melting point determination.[6][7][8]

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the sealed end.[8]

-

Apparatus Setup: The packed capillary tube is inserted into the sample holder of the Mel-Temp apparatus.

-

Heating and Observation: The apparatus is switched on, and the heating rate is adjusted. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, a new sample is heated rapidly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[5][8]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[6]

2. Thiele Tube Method:

The Thiele tube utilizes a circulating oil bath to ensure uniform heating of the sample.[9][10][11]

-

Sample Preparation: As with the Mel-Temp method, a small amount of this compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and capillary tube assembly are then inserted into the Thiele tube containing mineral oil, ensuring the rubber band remains above the oil level.[12]

-

Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner. The design of the tube promotes convection currents in the oil, leading to uniform temperature distribution.[5][9] The sample is observed through the oil.

-

Data Recording: The temperatures at the start and completion of melting are recorded from the thermometer.[9]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Capillary Method (Siwoloboff Method):

This micro-method is suitable for determining the boiling point of small quantities of liquid.

-

Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[13][14]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.[15]

-

Heating and Observation: The bath is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.[13][15]

-

Data Recording: As the apparatus cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.[13][15]

Synthesis Workflow of this compound

The synthesis of N-aryl 2-chloroacetamides, such as this compound, is a fundamental reaction in organic chemistry, typically achieved through the chloroacetylation of the corresponding aryl amine.

References

- 1. This compound CAS#: 533-17-5 [m.chemicalbook.com]

- 2. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]

- 7. thomassci.com [thomassci.com]

- 8. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 9. Thiele tube - Wikipedia [en.wikipedia.org]

- 10. labcomercial.com [labcomercial.com]

- 11. sserc.org.uk [sserc.org.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. byjus.com [byjus.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Acetanilide Chlorination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the reaction mechanism for the chlorination of acetanilide, a classic example of electrophilic aromatic substitution. The document details the underlying principles, presents relevant quantitative data, outlines experimental protocols, and includes visualizations to clarify the reaction pathways and logical relationships.

Introduction: Electrophilic Aromatic Substitution of Acetanilide

Acetanilide (N-phenylacetamide) is an important intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its aromatic ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the benzene ring.[3][4] The chlorination of acetanilide is a key functionalization reaction. The nature of the substituent already present on the ring—in this case, the acetamido group (-NHCOCH₃)—plays a crucial role in determining both the rate of reaction and the position of the incoming electrophile.[3] Understanding this mechanism is fundamental for controlling the regioselectivity of the synthesis to obtain desired products, primarily the para-substituted isomer, which is often favored.[3]

The Core Reaction Mechanism

The chlorination of acetanilide proceeds via a well-established electrophilic aromatic substitution mechanism. This multi-step process involves the generation of a potent electrophile, its subsequent attack by the electron-rich aromatic ring, and the eventual restoration of aromaticity.

Role of the Acetamido Group (-NHCOCH₃)

The acetamido group is the primary director of the reaction's regioselectivity. It is classified as an activating, ortho, para-directing group.[5][6][7][8][9]

-

Activating Nature and Directing Effect : The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance.[5][9] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them more susceptible to attack by an electrophile.[9] The resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) is significantly greater when the attack occurs at the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom.

-

Comparison with the Amino Group (-NH₂) : While the acetamido group is activating, it is less so than a simple amino group (-NH₂).[5] The presence of the adjacent electron-withdrawing carbonyl group (C=O) pulls electron density from the nitrogen atom, making its lone pair less available for donation to the ring compared to aniline.[5][6][10] This moderating effect is beneficial as it prevents over-reactivity and polysubstitution, which can be problematic when working with the highly activated aniline.

-

Steric Hindrance : Although both ortho and para positions are electronically activated, the para product is predominantly formed in many cases.[3][7] This is due to steric hindrance from the bulky acetamido group, which impedes the approach of the electrophile to the adjacent ortho positions.[7][11]

Generation of the Chlorine Electrophile (Cl⁺)

A strong electrophile is required to attack the aromatic ring. In the context of acetanilide chlorination, this is typically a species with a positive or partial positive charge on a chlorine atom. It can be generated in several ways:

-

Molecular Chlorine (Cl₂) with a Lewis Acid : This is a common method for halogenating less activated rings, but for the activated acetanilide ring, milder reagents are often sufficient.

-

Hypochlorous Acid (HOCl) : Often generated in situ. For instance, reacting a solution of bleaching powder (calcium hypochlorite, Ca(OCl)₂) with acid can produce HOCl.[12]

-

Potassium Chlorate (KClO₃) and Hydrochloric Acid (HCl) : This mixture generates the active chlorinating species required for the reaction.[13]

Step-by-Step Mechanism

The mechanism involves three key stages:

-

Step 1: Generation of the Electrophile : A chlorinating agent is used to produce an electrophilic chlorine species (symbolized as Cl⁺).

-

Step 2: Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the acetanilide ring acts as a nucleophile, attacking the chlorine electrophile. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.[3][11] The stability of this intermediate determines the position of substitution.

-

Step 3: Deprotonation to Restore Aromaticity : A weak base (e.g., water or the chloride ion) removes a proton from the carbon atom that bears the new chlorine atom.[3] This step restores the stable aromatic system and yields the final chloroacetanilide product.

The following diagram illustrates the overall reaction pathway.

Caption: Overall workflow of the acetanilide chlorination reaction.

The preference for para substitution can be understood by examining the resonance structures of the sigma complex formed upon electrophilic attack.

Caption: Stability of sigma complexes for ortho, para, and meta attack.

Quantitative Data: Reaction Kinetics

Kinetic studies provide valuable insight into the reaction mechanism. A study on the chlorination of acetanilide and its substituted derivatives by Chloramine-T revealed a mechanism involving the formation of an N-chloro intermediate, followed by an intermolecular Orton rearrangement in the rate-determining step.[14][15] The reaction was found to be first order with respect to the chlorinating agent (Chloramine-T) and of fractional order with respect to the acetanilide substrate.[14][15]

The activation parameters computed at 60°C for this reaction are summarized below.

| Substrate | Activation Energy (ΔE≠) (kcal/mole) | Entropy of Activation (ΔS≠) (e.u.) |

| Acetanilide | 15.35 | -32.95 |

| p-Methyl Acetanilide | 14.08 | -36.69 |

| p-Chloroacetanilide | 15.25 | -33.71 |

| o-Chloroacetanilide | 17.60 | -27.05 |

| Source: Data from kinetic studies on the chlorination of substituted acetanilides by Chloramine-T.[15] |

Experimental Protocols

This section provides detailed methodologies for the preparation of the starting material, acetanilide, and its subsequent chlorination to yield 4'-chloroacetanilide.

Protocol 1: Preparation of Acetanilide from Aniline

Objective: To synthesize acetanilide via the acetylation of aniline.

Materials:

-

Aniline (10 mL)

-

Acetic anhydride (10 mL)

-

Glacial acetic acid (10 mL)

-

Zinc dust (small pinch)

-

Ice cold water

-

50 mL Round-bottom flask

-

Reflux condenser

-

Beaker (500 mL)

-

Buchner funnel and filter paper

Procedure:

-

Set up a reflux apparatus using a 50 mL round-bottom flask and a condenser.

-

To the round-bottom flask, add 10 mL of aniline, 10 mL of glacial acetic acid, and 10 mL of acetic anhydride. Add a small pinch of zinc dust to prevent the oxidation of aniline.[16]

-

Heat the mixture gently under reflux for approximately 15-20 minutes.[16]

-

After reflux, pour the hot reaction mixture slowly and with constant stirring into a beaker containing about 400 mL of ice-cold water.[16]

-

Stir the mixture vigorously until a white precipitate of acetanilide forms.

-

Isolate the crude acetanilide by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water to remove any soluble impurities.

-

Recrystallize the crude product from hot water to obtain pure, shiny crystals of acetanilide.

-

Dry the purified product, weigh it, and determine the percentage yield.

Protocol 2: Chlorination of Acetanilide to 4'-Chloroacetanilide

Objective: To synthesize 4'-chloroacetanilide via electrophilic aromatic substitution.

Materials:

-

Acetanilide (5 g)

-

Glacial acetic acid (10 g)

-

Ethyl alcohol (10 g)

-

10% solution of bleaching powder (calcium hypochlorite) in water (100 mL)

-

Beakers

-

Stirring rod

Procedure:

-

In a beaker, dissolve 5 g of acetanilide in a mixture of 10 g of glacial acetic acid and 10 g of ethyl alcohol. Gentle warming may be required to facilitate dissolution.[12]

-

Dilute the resulting solution with 100 mL of water and heat it to approximately 50°C.[12]

-

While maintaining the temperature at 50°C, slowly add 100 mL of a cold 10% bleaching powder solution. Add the solution dropwise with continuous stirring.[12]

-

After the addition is complete, allow the mixture to cool to room temperature, which should induce the precipitation of the product.

-

Collect the 4'-chloroacetanilide precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water.

-

Purify the crude product by recrystallization from dilute ethanol or acetic acid to yield colorless needles of 4'-chloroacetanilide.[12]

-

Dry the final product and determine its melting point (literature value: ~172.5°C) and yield.[12]

The following diagram outlines the experimental workflow for the synthesis and purification of 4'-chloroacetanilide.

Caption: Experimental workflow for the synthesis of 4'-chloroacetanilide.

Conclusion

The chlorination of acetanilide is a foundational reaction in organic synthesis that elegantly demonstrates the principles of electrophilic aromatic substitution. The acetamido group's electronic and steric properties are paramount in directing the incoming electrophile predominantly to the para position. A thorough understanding of the reaction mechanism, kinetics, and experimental parameters allows for the controlled and efficient synthesis of chloroacetanilide isomers, which are valuable precursors in the development of more complex molecules for the pharmaceutical and materials science industries.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. quora.com [quora.com]

- 5. brainly.com [brainly.com]

- 6. organic chemistry - Directional nature of the acetamido group in electrophilic substitution reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. homework.study.com [homework.study.com]

- 8. Solved The acetamido group (–NHCOCH3) is an ortho-para | Chegg.com [chegg.com]

- 9. brainly.com [brainly.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. prepchem.com [prepchem.com]

- 13. What is the mechanism for the chlorination of acetanilide? I'm given acet.. [askfilo.com]

- 14. scribd.com [scribd.com]

- 15. zenodo.org [zenodo.org]

- 16. byjus.com [byjus.com]

2'-Chloroacetanilide: A Comprehensive Technical Guide for its Application as a Chemical Intermediate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Chloroacetanilide, a halogenated aromatic amide, serves as a pivotal intermediate in the landscape of organic synthesis. Its unique structural features, particularly the presence of a reactive chloro group and an acetamido moiety on an aromatic ring, render it a versatile precursor for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of this compound, encompassing its synthesis, key chemical transformations, and its significant role in the development of pharmaceuticals and other bioactive compounds. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological signaling pathways are presented to facilitate its practical application in research and development.

Physicochemical and Safety Data of this compound

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | References |

| Chemical Name | N-(2-chlorophenyl)acetamide | [1] |

| Synonyms | This compound, o-Chloroacetanilide | [2] |

| CAS Number | 533-17-5 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [2][3] |

| Appearance | White to light beige crystalline powder | [2] |

| Melting Point | 88-90 °C | [2] |

| Boiling Point | 306.5 °C (estimate) | [2] |

| Solubility | Practically insoluble in water. Soluble in organic solvents like alcohol and benzene. | [2][4] |

| Purity | Typically >98% | [1] |

Safety and Handling: this compound is considered hazardous.[4] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-acetylation of 2-chloroaniline.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: N-acetylation of 2-Chloroaniline

Materials:

-

2-Chloroaniline

-

Acetic anhydride or Acetyl chloride

-

Glacial acetic acid (solvent)

-

Sodium acetate solution (aqueous)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-chloroaniline in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride to the cooled solution with constant stirring.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Slowly add a solution of sodium acetate in water to the reaction mixture to neutralize the acid and precipitate the product.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with cold water to remove any remaining impurities.

-

Dry the product, for instance, by air drying or in a desiccator.

Quantitative Data: The yield of this reaction is typically high, often exceeding 80-90% depending on the specific conditions and scale.

Applications of this compound in Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridine derivatives are known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[5] this compound is a key precursor in the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides.

Caption: Experimental workflow for the synthesis of thieno[2,3-b]pyridines.

Materials:

-

Substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile

-

N-aryl-2-chloroacetamide (derived from this compound)

-

Potassium hydroxide (aq. solution)

-

Dimethylformamide (DMF)

Procedure:

-

To a mixture of the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile and aqueous potassium hydroxide solution in DMF, add the corresponding N-aryl-2-chloroacetamide.

-

Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.

-

Add another portion of aqueous potassium hydroxide solution and continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture into water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[6]

Quantitative Data for Thieno[2,3-b]pyridine Synthesis:

| Derivative | Yield (%) | Melting Point (°C) | Reference |

| 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 83 | 208–209 | [6][7] |

| 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | 69 | 169–171 | [7] |

Synthesis of Lidocaine

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, can be synthesized in a two-step process where the first step involves the synthesis of an intermediate analogous to this compound. The second step involves the nucleophilic substitution of the chloro group.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 533-17-5 [m.chemicalbook.com]

- 3. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 533-17-5 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Properties of 2'-Chloroacetanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2'-Chloroacetanilide, a key intermediate in various chemical syntheses. The document details the characteristic data obtained from Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Each section includes a summary of key quantitative data presented in tabular format for straightforward comparison and detailed experimental protocols. Furthermore, this guide incorporates visual workflows and logical relationship diagrams to facilitate a deeper understanding of the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its amide and aromatic functionalities.

Data Presentation: IR Spectral Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3265 | Strong |

| C=O Stretch (Amide I) | ~1668 | Strong |

| N-H Bend (Amide II) | ~1540 | Strong |

| Aromatic C=C Stretch | ~1590, 1480, 1440 | Medium |

| C-N Stretch | ~1300 | Medium |

| C-Cl Stretch | ~750 | Strong |

| Aromatic C-H Out-of-Plane Bending | ~750 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A solid sample of this compound was analyzed using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

-

Sample Preparation: A small amount of the crystalline this compound powder was placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum.

-

Parameters: Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Alternatively, the KBr pellet method can be used.[2][3] This involves grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Data Presentation: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.22 | Singlet | 3H | -C(=O)CH₃ |

| ~7.0-7.5 | Multiplet | 3H | Aromatic C-H |

| ~8.27 | Doublet | 1H | Aromatic C-H (H6) |

| ~8.3 | Broad Singlet | 1H | -NH- |

Data Presentation: ¹³C NMR Spectral Data

-

Source of Sample: Aldrich Chemical Company, Inc.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~24.8 | -CH₃ |

| ~121.7 | Aromatic C-H |

| ~122.8 | Aromatic C-H |

| ~127.5 | Aromatic C-H |

| ~129.8 | Aromatic C-H |

| ~134.5 | Aromatic C-Cl |

| ~168.8 | -C=O (Amide) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] The solution was then transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on an NMR spectrometer. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled experiment was performed to simplify the spectrum to single lines for each carbon atom.

-